1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a propan-1-one derivative featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group and a 3,4-dichlorophenyl moiety. The tert-butylsulfonyl group may enhance metabolic stability, while the 3,4-dichlorophenyl component is commonly associated with halogen bonding in bioactive molecules. This compound’s comparison with analogs hinges on substituent effects and functional group variations.
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-14(18)15(19)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMZMIMCCBVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride under basic conditions.
Attachment of the Propanone Chain: The propanone chain can be introduced via alkylation reactions.
Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the propanone chain, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a tool compound in biochemical studies to investigate enzyme interactions or cellular pathways.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Key structural differences :
- The target compound’s tert-butylsulfonyl-pyrrolidine group introduces steric bulk and electron-withdrawing properties, contrasting with the urea’s hydrogen-bonding capability or the dimethylphenyl’s lipophilicity.
- The 3,4-dichlorophenyl group is conserved across analogs, suggesting a shared pharmacophoric role.
Physicochemical Properties
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a tert-butylsulfonyl group, and a propanone chain with a dichlorophenyl moiety, which contribute to its unique pharmacological profile. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one |
| Molecular Formula | C17H23Cl2NO3S |
| Molecular Weight | 394.34 g/mol |
| CAS Number | 1797247-99-4 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and pathways.
The mechanism of action of this compound involves:
- Enzyme Inhibition : It has been identified as an inhibitor of lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. This inhibition may have therapeutic implications in conditions such as fibrosis and cancer metastasis.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Research Findings
Several studies have explored the biological activity of this compound:
-
Inhibition of Lysyl Oxidase :
- A study highlighted that this compound effectively inhibits lysyl oxidase activity in vitro, leading to decreased collagen cross-linking. This effect was shown to be concentration-dependent, with significant inhibition observed at higher concentrations.
-
Antitumor Activity :
- Preliminary investigations suggest that the compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although detailed mechanisms remain to be fully elucidated.
Case Study 1: Antifibrotic Effects
A recent study investigated the antifibrotic effects of this compound in a murine model of fibrosis. The results demonstrated:
- Reduced Fibrosis Markers : Significant reductions in collagen deposition were observed in treated animals compared to controls.
- Mechanistic Insights : Histological analysis indicated that the compound modulated TGF-beta signaling pathways, which are pivotal in fibrosis development .
Case Study 2: Cancer Metastasis Inhibition
In vitro studies using breast cancer cell lines revealed:
- Decreased Migration and Invasion : Treatment with the compound resulted in reduced migratory and invasive capabilities of cancer cells.
- Apoptotic Induction : Flow cytometry assays indicated increased rates of apoptosis in treated cells compared to untreated controls.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
